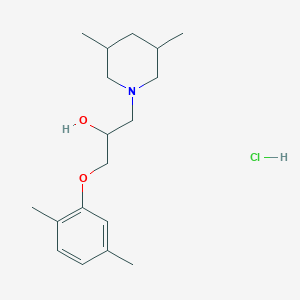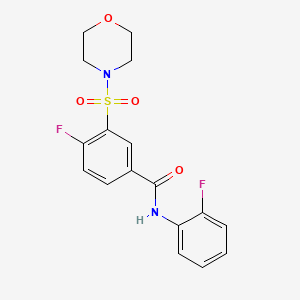
4-fluoro-N-(2-fluorophenyl)-3-(4-morpholinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds closely related to 4-fluoro-N-(2-fluorophenyl)-3-(4-morpholinylsulfonyl)benzamide often involves complex reactions under controlled conditions. For instance, the synthesis of similar fluorinated benzamide derivatives typically requires reactions between specific sulfonyl chlorides and amine groups, with conditions optimized to achieve high yields and purity, indicating the importance of precise reactant selection and reaction conditions in the synthesis process (Janakiramudu et al., 2017).
Molecular Structure Analysis
X-ray crystallography is a common technique for determining the crystal and molecular structure of benzamide derivatives, revealing detailed information about the arrangement of atoms and the overall geometry of the molecule. Studies on similar molecules have shown diverse crystal structures, highlighting the variability in molecular conformations within this class of compounds (Suchetan et al., 2016).
Chemical Reactions and Properties
Fluorinated benzamide derivatives participate in a variety of chemical reactions, influenced by the presence of fluorine atoms and the morpholine group. These reactions can include couplings and cyclizations, leading to the formation of complex heterocyclic structures. The fluorine atoms significantly impact the molecule's reactivity, offering unique synthetic pathways and interactions (Wu et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal form, can vary significantly and are crucial for their practical application and handling. For example, the occurrence of polymorphism in similar compounds demonstrates the impact of molecular disorder on physical properties, which can influence the substance's stability and solubility (Chopra & Row, 2008).
Chemical Properties Analysis
The chemical properties of fluorinated benzamides, such as reactivity towards nucleophiles or electrophiles, are largely determined by the electronic effects of the fluorine atoms and the morpholine moiety. These groups affect the electron density distribution within the molecule, thereby influencing its chemical behavior in reactions (Kamoshenkova & Boiko, 2010).
特性
IUPAC Name |
4-fluoro-N-(2-fluorophenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O4S/c18-13-3-1-2-4-15(13)20-17(22)12-5-6-14(19)16(11-12)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWUMWDIOJGGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5104171.png)
![1-(4-methoxy-3-methylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5104176.png)
![3-chloro-2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5104184.png)
![6-(2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5104190.png)
![2,7-diamino-5'-bromo-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5104202.png)
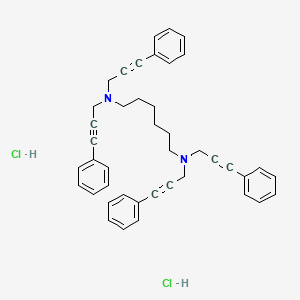
![3-[(2-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5104208.png)
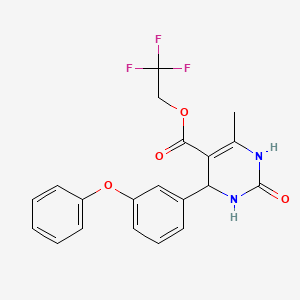
![5-imino-2-phenyl-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5104221.png)
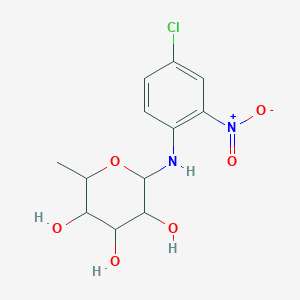
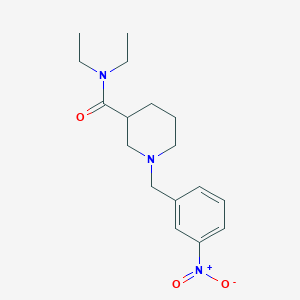
![2-benzyl-3-(2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5104240.png)
